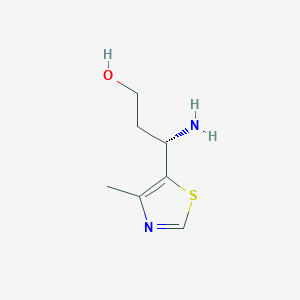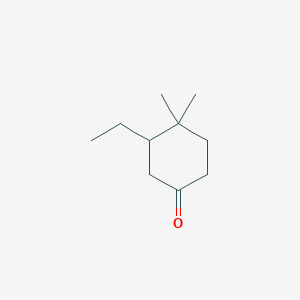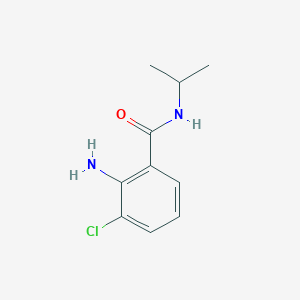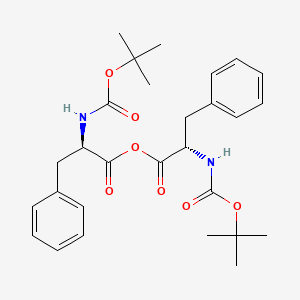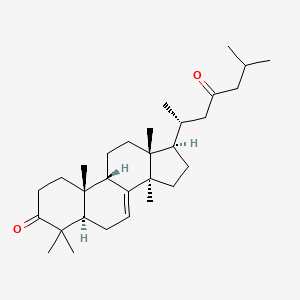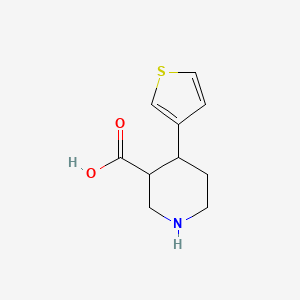
4-(Thiophen-3-YL)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiophen-3-YL)piperidine-3-carboxylic acid: is a heterocyclic compound with a fused piperidine and thiophene ring system. Its chemical formula is C11H13NO2S. Thiophene derivatives, like this compound, have attracted significant interest due to their potential as biologically active molecules. They find applications in various fields, including industrial chemistry, material science, and pharmaceuticals .
Méthodes De Préparation
Several synthetic routes lead to thiophene derivatives, including the condensation reactions. Here are some notable methods for synthesizing 4-(Thiophen-3-YL)piperidine-3-carboxylic acid:
-
Gewald Reaction: : This condensation reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The Gewald reaction produces aminothiophene derivatives.
-
Paal–Knorr Reaction: : In this method, 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as a sulfurizing agent, leading to thiophene derivatives.
Analyse Des Réactions Chimiques
4-(Thiophen-3-YL)piperidine-3-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions may include substituted thiophenes or piperidine derivatives.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicinal Chemistry: Thiophene derivatives exhibit pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Organic Semiconductors: Thiophene-based molecules contribute to organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Corrosion Inhibitors: Thiophene derivatives find use in industrial chemistry as corrosion inhibitors.
Mécanisme D'action
The specific mechanism by which 4-(Thiophen-3-YL)piperidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. Further research is needed to elucidate these details.
Comparaison Avec Des Composés Similaires
While I don’t have information on direct analogs, it’s essential to compare this compound with related structures to highlight its uniqueness.
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
4-thiophen-3-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h2,4,6,8-9,11H,1,3,5H2,(H,12,13) |
Clé InChI |
ZXZQVMIIVDYGFS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1C2=CSC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)

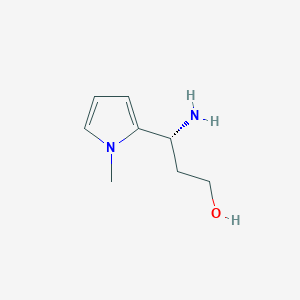
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
